5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine class. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of 5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions include the use of microwave irradiation, which significantly reduces the reaction time and enhances the efficiency of the synthesis.
Chemical Reactions Analysis
5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of key molecular targets and pathways. For instance, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, the compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells .
Comparison with Similar Compounds
5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
1,2,4-Triazolo[4,3-a]quinoxaline: Used as an antiviral and antifungal agent. The uniqueness of this compound lies in its combination of neuroprotective, anti-inflammatory, and anticancer activities, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C11H16N6 |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
5-ethyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H16N6/c1-2-9-7-10(16-5-3-12-4-6-16)17-11(15-9)13-8-14-17/h7-8,12H,2-6H2,1H3 |
InChI Key |
WRRIVHLFUFMNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)N3CCNCC3 |
Origin of Product |
United States |
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